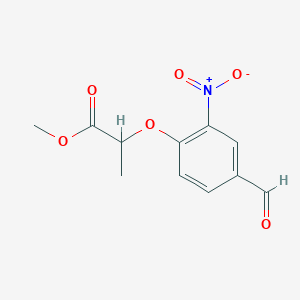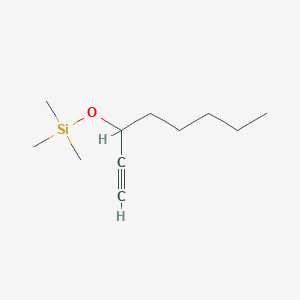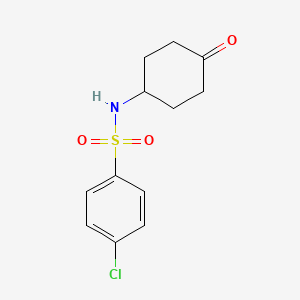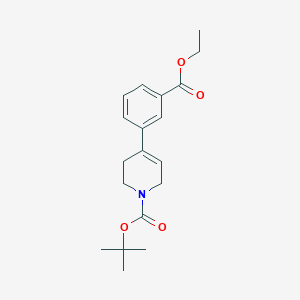
tert-butyl 4-(3-ethoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Descripción general
Descripción
tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers. This compound features a tert-butyl group, an ethoxycarbonyl group, and a phenyl group attached to a dihydropyridine ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonium acetate, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate can undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the dihydropyridine ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Saturated analogs of the original compound.
Substitution: Halogenated or otherwise substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 4-(3-ethoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: This compound is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases such as hypertension and angina. Its structure-activity relationship (SAR) is explored to design more effective and selective drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(3-ethoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with calcium channels in the cell membrane. By binding to these channels, the compound inhibits the influx of calcium ions into the cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular smooth muscle contraction.
Comparación Con Compuestos Similares
Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine derivative with a longer duration of action compared to nifedipine.
Felodipine: A dihydropyridine calcium channel blocker with high vascular selectivity.
Uniqueness: tert-Butyl 4-[3-(ethoxycarbonyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the tert-butyl group and the ethoxycarbonyl group may enhance its lipophilicity and metabolic stability, making it a promising candidate for further drug development.
Propiedades
Fórmula molecular |
C19H25NO4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-ethoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-5-23-17(21)16-8-6-7-15(13-16)14-9-11-20(12-10-14)18(22)24-19(2,3)4/h6-9,13H,5,10-12H2,1-4H3 |
Clave InChI |
IFGWJSXBQARZGF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C2=CCN(CC2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Chloromethyl)-4-hydrazinothieno[3,2-d]pyrimidine](/img/structure/B8451926.png)
![7-Phenyl-3-(4-vinylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8451933.png)
![4-bromo-3-iodo-1,2-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8451941.png)



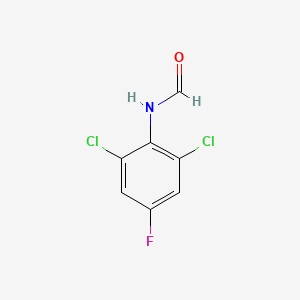
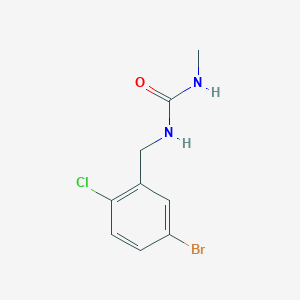
![Carbamic acid,n-[2-amino-5-ethyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8451987.png)
